molecular formula HNNa2O3S B12659092 Disodium sulphamate CAS No. 83930-11-4

Disodium sulphamate

Cat. No.: B12659092
CAS No.: 83930-11-4
M. Wt: 141.06 g/mol
InChI Key: IGHQBRQFVQNPAO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Such compounds typically exhibit properties like high solubility in water and stability under standard conditions. This article compares disodium sulphamate with structurally or functionally similar sodium salts, leveraging available evidence to infer its characteristics and applications.

Properties

CAS No.

83930-11-4

Molecular Formula

HNNa2O3S

Molecular Weight

141.06 g/mol

IUPAC Name

disodium;imino-dioxido-oxo-λ6-sulfane

InChI

InChI=1S/H3NO3S.2Na/c1-5(2,3)4;;/h(H3,1,2,3,4);;/q;2*+1/p-2

InChI Key

IGHQBRQFVQNPAO-UHFFFAOYSA-L

Canonical SMILES

N=S(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium sulphamate can be synthesized through the reaction of sulphamic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization. The reaction can be represented as follows:

H3NSO3+2NaOHH4N2Na2O6S2+H2O\text{H3NSO3} + 2 \text{NaOH} \rightarrow \text{H4N2Na2O6S2} + \text{H2O} H3NSO3+2NaOH→H4N2Na2O6S2+H2O

Industrial Production Methods

In industrial settings, this compound is produced by neutralizing sulphamic acid with sodium carbonate or sodium hydroxide. The reaction is conducted in large reactors, and the product is purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

Disodium sulphamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulphate compounds.

    Reduction: It can be reduced to form sulphite compounds.

    Substitution: It can participate in substitution reactions where the sulphamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Oxidation: Sodium sulphate.

    Reduction: Sodium sulphite.

    Substitution: Various substituted sulphamate derivatives.

Scientific Research Applications

Disodium sulphamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of cleaning agents, herbicides, and flame retardants.

Mechanism of Action

The mechanism of action of disodium sulphamate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action include the inhibition of sulphate-reducing enzymes and the modification of protein structures.

Comparison with Similar Compounds

Sodium Sulfate (Na2SO4)

  • Chemical Structure : Comprises two sodium ions and a sulfate ion (SO4<sup>2−</sup>) with tetrahedral geometry .
  • Molecular Weight : 142.04 g/mol (anhydrous).
  • Solubility : Highly soluble in water (47.6 g/100 mL at 20°C) .
  • Applications : Used in detergents, glass manufacturing, and as a drying agent.
  • Toxicity : Low toxicity; irritant at high concentrations.

Comparison with Disodium Sulphamate: Sodium sulfate shares the disodium cation but differs in the sulfate anion.

Sodium Thiosulphate (Na2S2O3)

  • Chemical Structure : Contains two sodium ions and a thiosulfate ion (S2O3<sup>2−</sup>), featuring a sulfur-sulfur bond .
  • Molecular Weight : 158.11 g/mol.
  • Solubility : 70.1 g/100 mL at 20°C.
  • Applications : Antidote for cyanide poisoning, photographic fixative, and water dechlorination .

Comparison with this compound :
Thiosulphate’s sulfur-rich structure enables redox reactivity, unlike sulphamate’s expected inertness. Both may serve as stabilizing agents, but thiosulphate has niche medical uses.

Sodium Phosphate Dibasic (Na2HPO4)

  • Chemical Structure : Two sodium ions paired with a hydrogen phosphate anion (HPO4<sup>2−</sup>) .
  • Molecular Weight : 141.96 g/mol (anhydrous).
  • Solubility : 12 g/100 mL at 25°C (dodecahydrate form) .
  • Applications : Buffer in pharmaceuticals, food additive, and laboratory reagent .
  • Toxicity : Moderate; prolonged exposure may cause renal stress .

Both are hygroscopic but differ in pH regulation roles.

Sodium Sulfosuccinate (e.g., Docusate Sodium)

  • Chemical Structure : Diester of sulfosuccinic acid with sodium counterions .
  • Molecular Weight : Varies by alkyl chain (e.g., 444.56 g/mol for docusate sodium).
  • Solubility : Surfactant properties enhance solubility in organic and aqueous phases .
  • Applications : Laxative, emulsifier, and USP reference standard .
  • Toxicity : Low acute toxicity; irritant in concentrated forms.

Comparison with this compound :
Sulfosuccinate’s surfactant functionality differs from sulphamate’s likely use as a stabilizer or intermediate. Both contain sulfonate groups but differ in molecular complexity.

Notes on Nomenclature and Limitations

The term "this compound" may refer to multiple compounds, including salts of sulphamic acid or sulfonamide derivatives. Further studies are recommended to clarify this compound’s exact composition and applications.

References : .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.